Oncocalyxone A

Description

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

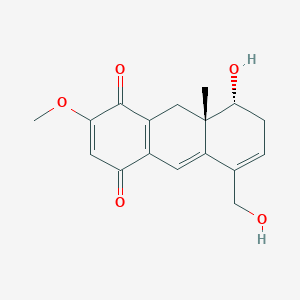

Oncocalyxone A is systematically named (5R,10aS)-5-hydroxy-8-(hydroxymethyl)-3-methoxy-10a-methyl-6,10-dihydro-5H-anthracene-1,4-dione . Its molecular formula, C₁₇H₁₈O₅ , reflects a polycyclic anthraquinone derivative with hydroxyl, methoxy, and hydroxymethyl substituents . The formula corresponds to a molecular weight of 302.32 g/mol .

Stereochemical Configuration and Chiral Centers

The compound contains two chiral centers at positions C-5 (R-configuration) and C-10a (S-configuration), which dictate its three-dimensional arrangement . The fused tetracyclic system (anthracene backbone) adopts a planar conformation, while the hydroxymethyl group at C-8 and the methyl group at C-10a introduce steric constraints that influence its biological interactions .

Physicochemical Properties

Molecular Weight and XLogP Values

The molecular weight of 302.32 g/mol aligns with its moderately polar nature. The XLogP value of 0.10 indicates limited lipophilicity, suggesting moderate solubility in aqueous media .

Hydrogen Bond Donor/Acceptor Counts

Spectroscopic Characterization

UV-Vis Absorption Profiles

This compound exhibits strong absorption in the UV-Vis spectrum with λmax at 350 nm (DMSO) and 345 nm (methanol), attributed to π→π* transitions in the conjugated anthraquinone system . TD-DFT calculations corroborate these transitions, highlighting intramolecular charge transfer between the quinone moiety and hydroxyl groups .

NMR Spectral Analysis

¹H NMR (DMSO-d₆, 200 MHz)

| Signal (ppm) | Assignment |

|---|---|

| 13.92 | OH-4 |

| 6.70 | H-3 |

| 7.47 | H-6 |

| 4.76 | H-11 |

| 3.98 | OCH₃ |

¹³C NMR (DMSO-d₆, 50 MHz)

| Signal (ppm) | Assignment |

|---|---|

| 187.5 | C-1 (ketone) |

| 181.2 | C-4 (ketone) |

| 162.3 | C-8 |

| 134.9 | C-5 |

| 56.1 | OCH₃ |

2D NMR techniques (COSY, HMBC) confirm connectivity, particularly the coupling between H-11 and C-8, and the spatial proximity of the methoxy group to H-3 .

Tables

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈O₅ |

| Molecular Weight | 302.32 g/mol |

| XLogP | 0.10 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

| TPSA | 83.80 Ų |

Table 2: UV-Vis Spectral Data

| Solvent | λmax (nm) | Extinction Coefficient (ε) |

|---|---|---|

| DMSO | 350 | 12,500 L·mol⁻¹·cm⁻¹ |

| Methanol | 345 | 11,800 L·mol⁻¹·cm⁻¹ |

Table 3: Selected ¹H NMR Assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 13.92 | s | 1H | OH-4 |

| 6.70 | s | 1H | H-3 |

| 7.47 | d (J=8.6 Hz) | 1H | H-6 |

| 4.76 | m | 1H | H-11 |

Properties

Molecular Formula |

C17H18O5 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

(5R,10aS)-5-hydroxy-8-(hydroxymethyl)-3-methoxy-10a-methyl-6,10-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C17H18O5/c1-17-7-11-10(13(19)6-14(22-2)16(11)21)5-12(17)9(8-18)3-4-15(17)20/h3,5-6,15,18,20H,4,7-8H2,1-2H3/t15-,17+/m1/s1 |

InChI Key |

MRGIIGDGPRVYJG-WBVHZDCISA-N |

SMILES |

CC12CC3=C(C=C1C(=CCC2O)CO)C(=O)C=C(C3=O)OC |

Isomeric SMILES |

C[C@]12CC3=C(C=C1C(=CC[C@H]2O)CO)C(=O)C=C(C3=O)OC |

Canonical SMILES |

CC12CC3=C(C=C1C(=CCC2O)CO)C(=O)C=C(C3=O)OC |

Synonyms |

oncocalyxone A |

Origin of Product |

United States |

Scientific Research Applications

Cancer Therapy

Oncocalyxone A has shown significant potential as an anti-cancer agent. Research indicates that it possesses cytotoxic effects against various cancer cell lines, including:

- Ehrlich carcinoma

- Sarcoma 180

- L1210 leukemia

In a study involving a magnetic drug delivery nanosystem (MO-20), this compound was combined with magnetite nanoparticles to enhance targeted delivery and therapeutic efficacy. The nanosystem demonstrated effective drug release and cytotoxicity against cancer cells, indicating its potential for future applications in cancer treatment .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Anti-Glycation Agent

This compound exhibits excellent anti-glycation properties, making it a candidate for treating diseases associated with the accumulation of advanced glycation end-products (AGEs). These compounds are linked to various chronic diseases, including diabetes and cardiovascular diseases. The ability of this compound to inhibit glycation processes suggests its potential use in therapeutic applications aimed at mitigating these conditions .

Electrochemical Sensing

The electrochemical properties of this compound have been extensively studied, leading to the development of sensitive voltammetric sensors. These sensors utilize modified electrodes to detect this compound levels in various solutions. The compound's interaction with DNA and other nucleobases has been characterized through spectroelectrochemical techniques, highlighting its potential as a biosensor for detecting biological interactions and monitoring cellular responses .

Table 2: Electrochemical Properties of this compound

Other Pharmacological Activities

Beyond its applications in cancer therapy and glycation inhibition, this compound has demonstrated several other biological activities:

- Antiplatelet Activity : Inhibits platelet aggregation, which may be beneficial in preventing thrombotic disorders.

- Anti-inflammatory Effects : Exhibits analgesic properties that could be useful in pain management.

- Antibacterial and Antibiofilm Activity : Shows effectiveness against bacterial strains, indicating potential in treating infections .

Table 3: Summary of Biological Activities of this compound

| Activity | Effectiveness | Reference |

|---|---|---|

| Antiplatelet | Moderate | |

| Anti-inflammatory | Significant | |

| Antibacterial | Effective against specific strains |

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

- One study reported its cytotoxic effects on alveolar cell carcinoma (SW1573) and normal skin fibroblasts (CCD922), emphasizing its selective toxicity towards cancer cells while sparing normal cells .

- Another investigation into its electrochemical behavior revealed that this compound can act as a Michael acceptor, interacting with nucleophilic sites on proteins and DNA, which is crucial for understanding its mechanisms of action .

Chemical Reactions Analysis

Electrochemical Reduction and Radical Formation

In aprotic media, oncocalyxone A undergoes two quasi-reversible one-electron reductions:

-

First reduction : , generating a delocalized semiquinone radical anion.

Electrochemical-electron spin resonance (E-ESR) studies confirmed radical stability, with hyperfine coupling constants indicating electron delocalization across the molecule (e.g., H-9 coupling: ) .

| Parameter | Value |

|---|---|

| Reduction Peak 1 () | -0.68 V |

| Reduction Peak 2 () | -1.25 V |

| Hyperfine Coupling (H-9) | 0.42 G |

In protic media (pH 7.0), a single broad reduction wave () is observed, with pH dependence showing a slope of -55.3 mV/pH (pH 4–5.5) and -27.8 mV/pH (pH 5.5–8) .

DNA Interaction via Nucleobase Reactivity

This compound interacts with single-stranded DNA (ssDNA), preferentially targeting guanine (G) and adenine (A) residues:

| Nucleobase | Current Decrease | Conditions |

|---|---|---|

| Guanine | 48% | 0.5:1 (G:this compound) |

| Polyadenylic acid | 80% | 0.2 mM this compound |

Differential pulse voltammetry (DPV) revealed diminished oxidation currents of guanine () and polyadenylic acid (), indicating intercalation or covalent adduct formation .

Michael Addition with Thiols

This compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system. Reaction with N-acetylcysteine (NAC) proceeds via nucleophilic attack at the β-carbon:

Reaction Conditions

Product Characterization (Major Adduct)

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 6.90 (d), 5.85 (e) | New double bonds |

| 7.35 (g), 5.83 (h) | Thiol addition at C-7/C-8 |

Square wave voltammetry (SWV) showed a 72% reduction current decrease upon NAC addition, confirming irreversible adduct formation .

Reductive Acetylation

Electrolysis at -1.4 V in dimethylformamide (DMF) with acetic anhydride yields an acetylated hydroquinone derivative:

Key Observations

-

Consumption: 2 mol e/mol quinone

-

: Singlet at δ 6.56 ppm (aromatic H), acetyl groups at δ 2.07 and 2.34 ppm .

Biological Implications

-

Pro-oxidant activity : Semiquinone radicals generate ROS via redox cycling .

-

Alkylation : Michael adducts with cellular thiols (e.g., glutathione) disrupt redox balance .

-

DNA damage : Intercalation and strand breaks contribute to cytotoxicity .

These reactions underpin this compound’s antitumor and anti-inflammatory effects, positioning it as a model for studying bioactive quinones.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Oncocalyxone A belongs to a family of anthraquinones with shared biosynthetic pathways but distinct structural and functional profiles. Below is a detailed comparison with key analogs and related compounds:

Table 1: Structural and Pharmacological Comparison of this compound and Analogs

Key Findings

Structural Differences: this compound’s 5-hydroxymethyl group enhances solubility and bioavailability compared to oncocalyxone B (5-methyl) and C (5-acetyl) . The absence of an amino sugar (as in doxorubicin) reduces this compound’s cardiotoxicity but limits its DNA intercalation efficacy .

Pharmacological Efficacy: Antitumor Activity: this compound’s IC₅₀ against SW1573 cells is 12 μM, comparable to doxorubicin (8 μM) but with lower systemic toxicity . Anti-inflammatory Effects: At 200 mg/kg, this compound achieves 53.78% edema inhibition, outperforming glaziovianol (30–40%) but underperforming dexamethasone (70%) . Antimicrobial Spectrum: this compound inhibits E. coli (MIC = 50 μg/mL) more effectively than oncocalyxone B (MIC = 100 μg/mL) .

Mechanistic Insights: this compound’s anti-glycation activity (IC₅₀ = 20 μM) is linked to its redox-active quinone moiety, a feature absent in non-quinone analogs like curcumin .

Table 2: Pharmacokinetic and Formulation Comparison

Preparation Methods

Plant Selection and Authentication

Oncocalyxone A is predominantly isolated from the heartwood of Auxemma oncocalyx Taub., a species endemic to Brazil’s Caatinga biome. The heartwood is selected for its high concentration of secondary metabolites, particularly this compound, which constitutes approximately 0.13% of the crude extract. Authentic plant material is verified through taxonomic studies, with voucher specimens deposited in herbariums for reproducibility.

Pre-Extraction Processing

The heartwood is air-dried, ground into a fine powder, and sieved to ensure uniform particle size. This step maximizes solvent penetration during extraction. While some studies report using leaves of Prenanthes sarmentosus for this compound isolation, this remains atypical, and A. oncocalyx remains the primary source supported by pharmacological validation.

Extraction Methods

Solvent Selection and Sequential Extraction

The extraction process employs sequential solvent partitioning to isolate this compound:

Table 1: Solvent Systems for this compound Extraction

Maceration and Soxhlet Extraction

-

Maceration : Heartwood powder is soaked in chloroform for 72 hours at room temperature, with periodic agitation.

-

Soxhlet Extraction : For larger batches, continuous extraction using ethyl acetate at 60°C improves yield.

Isolation and Purification Techniques

Column Chromatography

The crude extract is fractionated via silica gel column chromatography (60–120 mesh). Elution gradients of hexane-ethyl acetate (9:1 to 1:1) yield this compound-enriched fractions.

Thin-Layer Chromatography (TLC)

TLC on silica gel plates (hexane:ethyl acetate, 7:3) identifies this compound (Rf = 0.45) under UV light (254 nm). Comparative analysis with an authentic sample confirms purity.

High-Performance Liquid Chromatography (HPLC)

Final purification uses reverse-phase HPLC (C18 column, acetonitrile-water, 70:30) at 1 mL/min, detecting this compound at 375 nm.

Structural Elucidation

Spectroscopic Analysis

Table 2: Key Spectral Data for this compound

Yield Optimization and Challenges

Yield Metrics

Challenges in Scalability

-

Low Natural Abundance : Despite optimization, this compound remains a minor constituent, necessitating large biomass inputs.

-

Solvent Residues : Chloroform traces in final products require rigorous rotary evaporation and lyophilization.

Alternative Preparation Approaches

Semi-Synthetic Modification

Magnetite nanoparticles coated with this compound (MO-20 system) enhance solubility for drug delivery. The emulsion-coacervation method encapsulates the compound in E114CL20 copolymer micelles (30 mg drug per 150 mg copolymer).

Table 3: MO-20 Nanosystem Parameters

Q & A

What established methodologies are recommended for evaluating Oncocalyxone A's effects on oocyte maturation and embryo development?

Basic Research Question

To assess this compound's impact on reproductive cells, researchers employ in vitro protocols involving:

- Oocyte collection and maturation : Use 3–6 mm follicular oocytes, matured in hormone-supplemented media (10 IU/mL eCG/hCG) for 20–22 hours at 39°C under 5% CO₂ .

- Fertilization and embryo culture : Expose oocytes to this compound during fertilization (e.g., 50 µL fertilization medium at 38.5°C) and monitor embryo development in NCSU-23 medium with glucose supplementation .

- Viability assessment : Staining with calcein-AM (4 µM), ethidium homodimer-1 (2 µM), and Hoechst 33342 (10 µM) to evaluate membrane integrity and nuclear status .

How does this compound interact with DNA at the molecular level?

Basic Research Question

Mechanistic studies use:

- Electrochemical analysis : Cyclic voltammetry on GC electrodes to detect redox behavior, revealing two quasi-reversible reduction systems and stabilized anion radicals (via ESR) .

- Spectroscopic techniques : UV-Vis and NMR to monitor Michael adduct formation with nucleophiles (e.g., NAC) and hydrogen bonding via C-8/C-11 hydroxyl groups .

- DNA binding assays : Polyadenylic acid (polyA) interactions show stronger binding compared to single-base adenine, suggesting sequence specificity influenced by sugar-phosphate backbones .

How can researchers resolve contradictions in this compound’s dual role in enhancing sperm penetration but impairing embryo development?

Advanced Research Question

Contradictory outcomes (e.g., increased sperm penetration but reduced blastocyst rates) require:

- Temporal exposure analysis : Compare effects when this compound is applied during oocyte maturation vs. post-fertilization .

- Mitochondrial function assays : Measure membrane potential (JC-1 staining) and cytochrome C release to assess apoptosis pathways .

- PARP inhibition studies : Link spindle assembly checkpoint failure (MI arrest) to chromatin configuration changes using PARP inhibitors .

What methodological challenges arise in detecting this compound’s sequence-specific DNA interactions?

Advanced Research Question

Key challenges include:

- Signal overlap : Polyguanine (polyG) interactions obscure oxidation peaks in voltammetry; use baseline correction and control probes (e.g., α-lapachone) to isolate signals .

- Binding site confirmation : Employ DOSY NMR to differentiate adduct formation (e.g., δ 6.90–5.80 ppm shifts) from non-specific interactions .

- Thiol interference : Pre-treat samples with NAC to distinguish DNA alkylation from oxidative stress mechanisms .

What standard assays are used to assess this compound’s cytotoxicity and mechanistic pathways?

Basic Research Question

Validate cytotoxicity via:

- Comet assays : Quantify single/double-strand DNA breaks in normal and tumor cell lines .

- Thiol reactivity tests : Monitor NAC adduct formation (UV-Vis absorption decay at 320 nm) to evaluate Michael acceptor activity .

- Gene expression profiling : Analyze apoptotic markers (e.g., Bcl2l1, Casp3) in early embryos exposed to this compound .

How does the electrochemical behavior of this compound inform its redox-mediated bioactivity?

Advanced Research Question

Electrochemical data (e.g., reduction potentials, radical stability) correlate with:

- ROS generation : Quasi-reversible redox cycles promote superoxide production, detectable via ESR spin trapping .

- DNA damage : Anion radicals induce strand breaks, validated by comet assay results .

- Synergistic effects : Combine with cGMP/PKG pathway activators to study platelet aggregation inhibition .

How can experimental designs differentiate this compound’s direct DNA damage from oxidative stress mechanisms?

Advanced Research Question

To disentangle mechanisms:

- Antioxidant co-treatment : Use NAC or catalase to suppress ROS, then compare DNA damage (e.g., 8-OHdG levels) with/without antioxidants .

- Alkylation vs. oxidation : Contrast this compound’s effects with H₂O₂ in in vitro plasmid cleavage assays .

- Structural analogs : Test derivatives lacking α,β-unsaturated carbonyl groups to isolate electrophilic vs. redox-driven effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.